molecular formula C21H23F3N4O B2559666 1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 2034350-02-0

1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2559666
CAS No.: 2034350-02-0
M. Wt: 404.437
InChI Key: DUIWYSVIYPAZMJ-UHFFFAOYSA-N
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Description

1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a piperazine-based compound featuring a tetrahydrocinnolin heterocyclic core and a 3-(trifluoromethyl)phenyl ethanone moiety. The tetrahydrocinnolin group may enhance binding affinity through aromatic stacking interactions, while the trifluoromethyl (CF₃) substituent improves metabolic stability and lipophilicity, favoring blood-brain barrier penetration . Although direct synthesis data for this compound is absent in the provided evidence, analogous compounds (e.g., MK29, MK47) were synthesized via coupling reactions using HOBt/TBTU activation, suggesting a plausible route for its preparation .

Properties

IUPAC Name

1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O/c22-21(23,24)17-6-3-4-15(12-17)13-20(29)28-10-8-27(9-11-28)19-14-16-5-1-2-7-18(16)25-26-19/h3-4,6,12,14H,1-2,5,7-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIWYSVIYPAZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H21F3N4O2C_{20}H_{21}F_3N_4O_2, with a molecular weight of 406.4 g/mol. The presence of a tetrahydrocinnoline moiety and a trifluoromethylphenyl group suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC20H21F3N4O2C_{20}H_{21}F_3N_4O_2
Molecular Weight406.4 g/mol
CAS Number2034502-87-7

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antitumor Activity : Tetrahydrocinnoline derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Properties : Due to its interaction with sigma receptors, the compound may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
  • Antidepressant Effects : Similar piperazine derivatives have been linked to antidepressant activity by modulating neurotransmitter systems.

The mechanism of action for this compound involves its binding affinity to specific receptors:

  • Sigma Receptors : Interaction with σ1 receptors can influence neurotransmitter release and contribute to neuroprotection.
  • Cell Survival Pathways : The compound may modulate pathways related to cell survival and apoptosis, which are crucial in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Antitumor Study : A study on tetrahydrocinnoline derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro and in vivo models. The study highlighted the role of these compounds in inducing apoptosis in cancer cells through the activation of caspase pathways.
  • Neuroprotection Research : Research involving piperazine derivatives indicated their potential in protecting neuronal cells from oxidative stress-induced damage. The compounds were shown to reduce reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses.
  • Antidepressant Evaluation : A pharmacological evaluation revealed that certain piperazine derivatives exhibited significant antidepressant-like effects in animal models, correlating with increased levels of serotonin and norepinephrine.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds:

Compound NameStructural FeaturesBiological Activity
1-(4-Pyridinyl)-piperazinePiperazine ring with pyridineAntidepressant
Tetrahydrocinnoline derivativesCyclic structureAntitumor activity
Cyclopropyl(4-(5,6,7,8-tetrahydrocinnolin)Cyclopropyl group with piperazineNeuroprotective properties

Comparison with Similar Compounds

Key Findings :

  • The CF₃ group in all analogs increases lipophilicity, but its position (3- vs. 4-CF₃Ph) may alter steric interactions with target proteins .
  • APEHQ’s azo-quinoline structure and metal complexes exhibit antifungal activity, suggesting that the target compound’s heterocycles could be modified for similar applications .

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